1-Bromo-4-((difluoromethyl)sulfonyl)benzene
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Overview
Description
1-Bromo-4-((difluoromethyl)sulfonyl)benzene is an organic compound with the molecular formula C8H7BrF2O2S It is a brominated aromatic compound that contains a difluoromethylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((difluoromethyl)sulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-((difluoromethyl)sulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((difluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoromethylsulfonyl group can be reduced to a difluoromethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include sulfonic acid derivatives.
Reduction: Products include difluoromethyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-((difluoromethyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((difluoromethyl)sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the difluoromethylsulfonyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
1-Bromo-4-((difluoromethyl)sulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethyl)sulfonyl)benzene: This compound has a trifluoromethylsulfonyl group instead of a difluoromethylsulfonyl group, which can result in different chemical reactivity and biological activity.
1-Bromo-4-(difluoromethyl)benzene: This compound lacks the sulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.
1-Bromo-4-(difluoromethoxy)benzene: This compound has a difluoromethoxy group instead of a difluoromethylsulfonyl group, which can affect its solubility and chemical properties.
The uniqueness of this compound lies in its combination of the bromine atom and the difluoromethylsulfonyl group, which imparts distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-bromo-4-(difluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXEWHLJBFHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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